

Chandrananimycin C: A Promising Phenoxazine for Anticancer Drug Discovery

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Compound of Interest

Compound Name: Chandrananimycin C

Cat. No.: B15559938

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Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Chandrananimycin C** is a novel antibiotic belonging to the phenoxazine class of natural products, isolated from the marine actinomycete *Actinomadura* sp.[1]. Phenoxazine-containing compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. Notably, the well-known chemotherapeutic agent Actinomycin D shares this core structure. **Chandrananimycin C** has demonstrated significant cytotoxic activity against a range of human cancer cell lines, positioning it as a compelling lead compound for the development of new anticancer therapies. This document provides a summary of its cytotoxic activity, a probable mechanism of action based on related compounds, and detailed protocols for its evaluation.

Data Presentation

The cytotoxic activity of **Chandrananimycin C** has been evaluated against a panel of human cancer cell lines. The following table summarizes the reported 70% inhibitory concentrations (IC70). It is important to note that the half-maximal inhibitory concentration (IC50) values, a more common metric of potency, would be lower than the IC70 values presented here, indicating a greater potency of the compound.

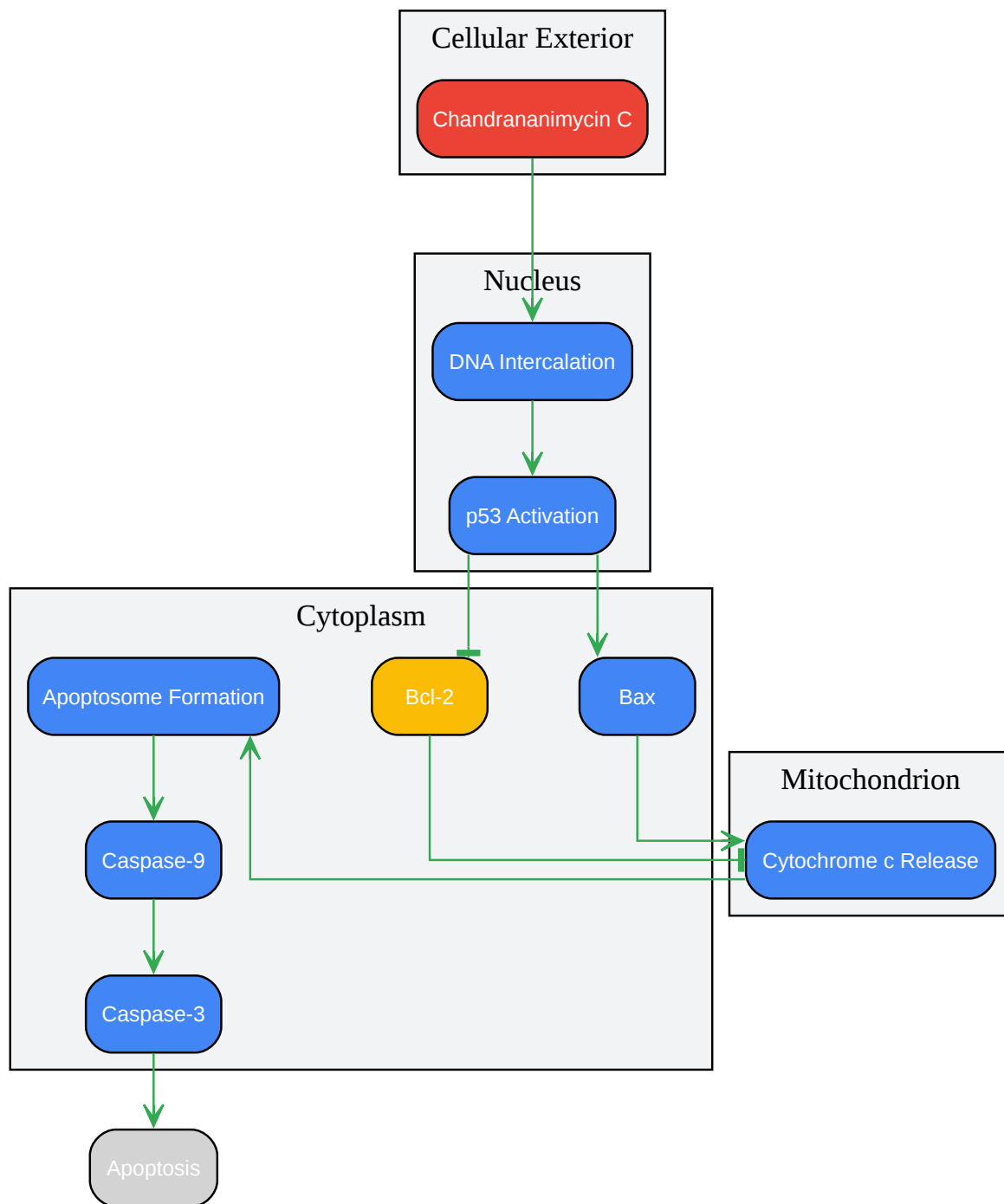
Cell Line	Cancer Type	IC70 (µg/mL)
HT29	Colon Carcinoma	<1.4
MEXF 514L	Melanoma	<1.4
LXFA 526L	Lung Carcinoma	<1.4
LXFL 529L	Lung Carcinoma	<1.4
SF268	CNS Cancer	<1.4
H460	Lung Cancer	<1.4
MCF-7	Breast Carcinoma	<1.4
PC3M	Prostate Carcinoma	<1.4
RXF 631L	Kidney Tumor	<1.4

Proposed Mechanism of Action

While the specific signaling pathways targeted by **Chandrananimycin C** have not been fully elucidated, its structural similarity to other phenoxazine compounds, such as Actinomycin D, suggests a probable mechanism of action involving DNA intercalation and the induction of apoptosis. Phenoxazine derivatives are known to insert themselves into the DNA double helix, disrupting DNA replication and transcription, which ultimately leads to cell cycle arrest and programmed cell death (apoptosis)[\[2\]](#)[\[3\]](#).

A plausible signaling cascade initiated by **Chandrananimycin C**, based on the known effects of similar compounds, involves the activation of the p53 tumor suppressor pathway. DNA damage caused by the compound could lead to the stabilization and activation of p53, which in turn would transcriptionally activate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio would increase mitochondrial membrane permeability, leading to the release of cytochrome c and the activation of the caspase cascade, culminating in apoptosis.

Mandatory Visualizations



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References

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- 2. benchchem.com [benchchem.com]
- 3. Anticancer activity of G4-targeting phenoxazine derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
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